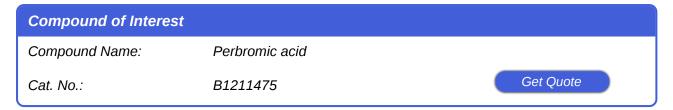


# comparative study of perbromic acid and periodic acid reactivity

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A Comparative Analysis of **Perbromic Acid** and Periodic Acid Reactivity for Researchers and Drug Development Professionals.

This guide provides a detailed comparative study of **perbromic acid** (HBrO<sub>4</sub>) and periodic acid (HIO<sub>4</sub>/H<sub>5</sub>IO<sub>6</sub>), focusing on their respective reactivity, stability, and applications in scientific research and development. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds as oxidizing agents.

### Introduction

**Perbromic acid** and periodic acid are the highest oxoacids of bromine and iodine, respectively, with the halogen atom in the +7 oxidation state.[1][2] Despite their analogous positions in the periodic table, their chemical properties and reactivity differ significantly. **Perbromic acid**, discovered much later than its halogen counterparts, is noted for its extreme instability, which contrasts sharply with the relative stability and widespread utility of periodic acid.[1][3] This guide will explore these differences through quantitative data, experimental protocols, and logical diagrams to provide a clear understanding of their respective chemical behaviors.

# Physicochemical Properties and Stability

The most striking difference between the two acids is their stability. **Perbromic acid** is the least stable of the halogen(VII) oxoacids and decomposes rapidly, especially in concentrated solutions.[3][4][5] In contrast, periodic acid is stable enough to exist as a crystalline solid and is commercially available.[6][7] This difference in stability is often attributed to the "d-block"



contraction," which results in poor shielding of the nuclear charge in bromine, making the highest oxidation state less stable compared to iodine.[8]

**Perbromic acid** is a powerful oxidizing agent, stronger than periodic acid.[3] However, it is also a sluggish oxidant in dilute solutions at room temperature.[9] Periodic acid exists in two main forms in aqueous solution: orthoperiodic acid ( $H_5IO_6$ ) and metaperiodic acid ( $HIO_4$ ).[10][11] Orthoperiodic acid is a weak polyprotic acid, whereas **perbromic acid** is a very strong monoprotic acid.[9][10]

**Ouantitative Data Comparison** 

Property	Perbromic Acid (HBrO <sub>4</sub> )	Periodic Acid (H₅IO₅/HIO₄)
Molar Mass	144.908 g/mol [4]	191.908 g/mol (HIO₄) / 227.94 g/mol (H₅IO₆)[6]
Oxidation State of Halogen	+7[1]	+7[2]
Standard Reduction Potential	$E^{\circ}$ (BrO <sub>4</sub> <sup>-</sup> /BrO <sub>3</sub> <sup>-</sup> ) = 1.76 V (acidic)[1]	$E^{\circ}$ (H <sub>5</sub> IO <sub>6</sub> /IO <sub>3</sub> <sup>-</sup> ) = 1.6 V[10]
Acidity (pKa)	< 0 (Strong Acid)[1]	pKa <sub>1</sub> = 3.29, pKa <sub>2</sub> = 8.31, pKa <sub>3</sub> = 11.60 (H <sub>5</sub> IO <sub>6</sub> )[10]
Stability	Highly unstable; decomposes above 6M concentration.[1][4]	Stable; available as a crystalline solid.[6]
Decomposition Products	Bromic acid (HBrO <sub>3</sub> ) and Oxygen (O <sub>2</sub> )[1][12]	lodine pentoxide (I₂O₅) upon heating.[2]
Decomposition Kinetics	Autocatalytic; 2nd order rate constant = $2.3 \times 10^{-4}$ L·mol <sup>-1</sup> ·s <sup>-1</sup> (25°C)[1]	Decomposes upon heating to ~150 °C.[2]

# **Synthesis and Experimental Protocols**

The methods for synthesizing these two acids reflect their differing stabilities. Periodic acid can be prepared through relatively straightforward oxidation reactions, while **perbromic acid** requires more complex, indirect methods.





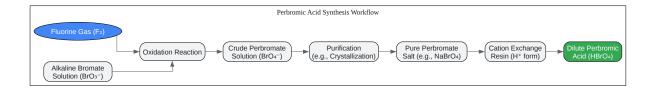
## **Protocol 1: Synthesis of Perbromic Acid**

**Perbromic acid** cannot be synthesized by direct displacement from perchloric acid, a method that works for periodic acid.[4] It is exclusively prepared by the protonation of the perbromate ion (BrO<sub>4</sub><sup>-</sup>).[1][4] The most convenient laboratory-scale synthesis of the perbromate ion is the oxidation of a bromate solution with fluorine gas in an alkaline medium.[9]

#### **Experimental Steps:**

- Preparation of Perbromate Solution: A solution of sodium bromate (NaBrO₃) is made alkaline with sodium hydroxide (NaOH).
- Oxidation: Fluorine gas (F<sub>2</sub>) is bubbled through the cooled, alkaline bromate solution. The fluorine oxidizes the bromate (BrO<sub>3</sub><sup>-</sup>) to perbromate (BrO<sub>4</sub><sup>-</sup>).
- Purification: The resulting solution contains perbromate ions, unreacted bromate, and other byproducts. The perbromate is typically purified by fractional crystallization of its salts (e.g., potassium perbromate, KBrO<sub>4</sub>).
- Protonation: A pure solution of a perbromate salt (e.g., NaBrO<sub>4</sub>) is passed through a strong cation exchange resin in its hydrogen form (H<sup>+</sup>-resin).
- Elution: The resin exchanges the cation (e.g., Na<sup>+</sup>) for a proton (H<sup>+</sup>), yielding a dilute solution of **perbromic acid** (HBrO<sub>4</sub>).[1]
- Concentration: The dilute acid can be carefully concentrated by vacuum distillation at room temperature, but concentrations above 6M are prone to autocatalytic decomposition.[1][9]





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Caption: Workflow for the synthesis of **perbromic acid**.

## **Protocol 2: Synthesis of Periodic Acid**

Periodic acid is produced on an industrial scale and can also be readily prepared in the laboratory.

Experimental Steps (Laboratory Preparation):

- Reactant Preparation: A mixture of tribarium dihydrogen orthoperiodate (Ba<sub>3</sub>(H<sub>2</sub>IO<sub>6</sub>)<sub>2</sub>) is prepared.
- Acidification: The barium periodate salt is treated with a stoichiometric amount of concentrated nitric acid (HNO<sub>3</sub>).
- Precipitation: Barium nitrate (Ba(NO<sub>3</sub>)<sub>2</sub>), which is significantly less soluble in the nitric acid solution, precipitates out.
- Separation: The barium nitrate precipitate is removed by filtration.
- Isolation: The filtrate is a solution of periodic acid. It can be concentrated by evaporation to yield crystals of orthoperiodic acid (H₅IO<sub>6</sub>).[2]
- Conversion to Metaperiodic Acid: Orthoperiodic acid can be dehydrated by heating to 100°C under reduced pressure to yield metaperiodic acid (HIO<sub>4</sub>).[2]



**Comparative Reactivity and Applications** 

The differences in stability and oxidizing power dictate the distinct applications of the two acids.

#### **Perbromic Acid**

Due to its high reactivity and instability, **perbromic acid** has limited practical applications.[13] Its use is largely confined to research settings as:

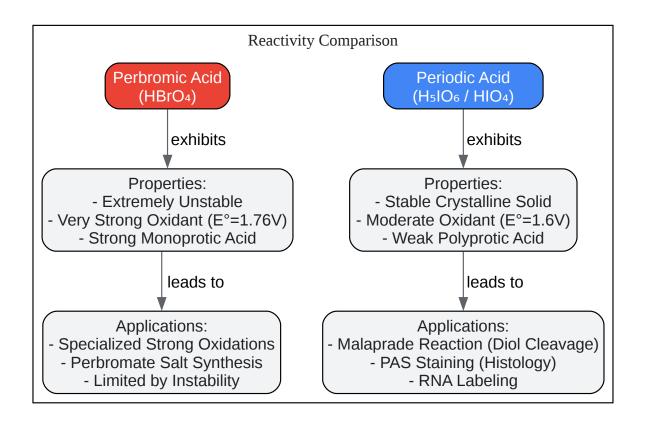
- A strong, specialized oxidizing agent: It is used when a particularly powerful oxidant is required, for instance, in the oxidation of Cr(III) to dichromate or Mn(II) to MnO<sub>2</sub> at elevated temperatures.[9]
- A precursor for perbromate salts: It serves as the primary source for creating various perbromate salts for research into high-oxidation-state bromine chemistry.[1]

#### **Periodic Acid**

Periodic acid is a versatile and widely used reagent in organic chemistry and biochemistry. Its moderate strength and high selectivity for certain functional groups make it invaluable.

- Malaprade Reaction: Its most notable application is the oxidative cleavage of vicinal diols (1,2-diols) to form two aldehyde or ketone fragments. This reaction is fundamental in carbohydrate chemistry for determining the structure of saccharide rings.[2][10]
- Biochemical Labeling: The Malaprade reaction is used to selectively oxidize the 3'-terminus
  of RNA (which has a vicinal diol in its ribose sugar), allowing for the attachment of
  fluorescent labels or biotin tags. DNA, lacking this diol in deoxyribose, is not cleaved.[2][10]
- Histology: It is the key reagent in the Periodic Acid-Schiff (PAS) stain, which is used to detect
  polysaccharides like glycogen, and other glycoproteins and glycolipids in tissue samples.[6]
   [14]
- General Oxidant: It is also employed as a moderately strong oxidizing agent in various organic syntheses, such as the Babler oxidation of allylic alcohols.[2]





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Caption: Comparison of properties and applications.

### Conclusion

**Perbromic acid** and periodic acid, while both being halogenic oxoacids in the +7 oxidation state, exhibit profoundly different chemical characteristics. **Perbromic acid** is a highly unstable and exceptionally strong oxidizing agent with limited, specialized applications. In contrast, periodic acid is a stable, moderately strong oxidant with specific reactivity towards vicinal diols, making it an indispensable tool in organic synthesis, carbohydrate chemistry, and histology. For researchers and drug development professionals, understanding these differences is crucial for selecting the appropriate reagent and ensuring safe and effective experimental outcomes.



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